CDK4 Inhibition Potency of a 6-Bromo Derivative Compared to CDK2 and CDK1
A derivative of 6-Bromoisoquinoline-1,3(2H,4H)-dione, specifically (4Z)-4-{[(4-Amino-3-hydroxybenzyl)amino]methylene}-6-bromoisoquinoline-1,3(2H,4H)-dione, demonstrates potent and selective inhibition of Cyclin-dependent kinase 4 (CDK4). Quantitative analysis from a biochemical assay reveals a stark difference in potency between CDK4 and the related kinases CDK2 and CDK1 [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 80 nM (against CDK4/Cyclin D1) |
| Comparator Or Baseline | CDK2/Cyclin E: 6,700 nM; CDK1/Cyclin B1: 50,000 nM |
| Quantified Difference | 84-fold selectivity for CDK4 over CDK2; 625-fold selectivity over CDK1 |
| Conditions | Biochemical assay assessing inhibition of retinoblastoma susceptibility gene product phosphorylation. |
Why This Matters
This data demonstrates that the 6-bromo isoquinolinedione scaffold can be leveraged to achieve high potency and intra-family kinase selectivity, a critical parameter for developing targeted anticancer agents with a potentially improved therapeutic window, which is not a given property of other halogen-substituted analogs.
- [1] BindingDB. (n.d.). BDBM50267251: (4Z)-4-{[(4-Amino-3-hydroxybenzyl)amino]methylene}-6-bromoisoquinoline-1,3(2H,4H)-dione. Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50267251 View Source
